4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,6-dichlorophenyl group and a methyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroaniline and anthranilic acid derivatives.
Cyclization Reaction: The key step in the synthesis is the cyclization of the starting materials to form the quinazolinone core. This can be achieved through various cyclization reactions, including condensation reactions with formamide or formic acid.
Substitution Reactions:
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- involves scaling up the laboratory synthesis methods to larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to introduce new substituents at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a potential candidate for drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can disrupt key signaling pathways involved in cell proliferation, inflammation, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents, such as 2-methyl-4(3H)-quinazolinone and 3-phenyl-4(3H)-quinazolinone.
Dichlorophenyl Compounds: Compounds containing the 2,6-dichlorophenyl group, such as 2,6-dichlorophenyl isocyanate and 2,6-dichlorophenyl acetic acid.
Uniqueness
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- is unique due to its specific combination of the quinazolinone core with the 2,6-dichlorophenyl and 2-methyl substituents. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
25509-06-2 |
---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-13-8-3-2-5-10(13)15(20)19(9)14-11(16)6-4-7-12(14)17/h2-8H,1H3 |
InChI Key |
QHBKWURTWWDGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.